molecular formula C18H14N2O2S B2981277 3-Phenacylsulfanyl-1-phenylpyrazin-2-one CAS No. 895123-22-5

3-Phenacylsulfanyl-1-phenylpyrazin-2-one

Cat. No.: B2981277
CAS No.: 895123-22-5
M. Wt: 322.38
InChI Key: JIICOSDBWCVJCX-UHFFFAOYSA-N
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Description

3-Phenacylsulfanyl-1-phenylpyrazin-2-one: is a heterocyclic compound that contains both pyrazine and phenyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the phenacylsulfanyl group adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl group: This step often involves the use of phenyl-substituted reagents.

    Attachment of the phenacylsulfanyl group: This is usually done through nucleophilic substitution reactions where a phenacylsulfanyl group is introduced to the pyrazine ring.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: These are used to control reaction conditions precisely.

    Catalysts: Catalysts may be employed to increase the efficiency and yield of the reactions.

    Purification steps: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

3-Phenacylsulfanyl-1-phenylpyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry:

In chemistry, 3-Phenacylsulfanyl-1-phenylpyrazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology:

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine:

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry:

In industry, this compound is used in the development of new materials with specific properties. Its chemical reactivity allows for the creation of polymers, coatings, and other materials with desired characteristics.

Mechanism of Action

The mechanism of action of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

    3-Phenacylsulfanyl-1-phenylpyrazine: Similar structure but lacks the ketone group.

    1-Phenylpyrazin-2-one: Lacks the phenacylsulfanyl group.

    3-Phenylsulfanyl-1-phenylpyrazin-2-one: Similar but with a different substitution pattern.

Uniqueness:

3-Phenacylsulfanyl-1-phenylpyrazin-2-one is unique due to the presence of both the phenacylsulfanyl and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-phenacylsulfanyl-1-phenylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-16(14-7-3-1-4-8-14)13-23-17-18(22)20(12-11-19-17)15-9-5-2-6-10-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIICOSDBWCVJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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